

The Synthesis of Aldose Reductase-IN-3: A Technical Overview

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Compound of Interest

Compound Name: Aldose reductase-IN-3

Cat. No.: B15574130

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Introduction:

Aldose reductase-IN-3, a notable inhibitor of the aldose reductase enzyme, has garnered attention within the scientific community for its potential therapeutic applications. With the molecular formula C₁₈H₁₂ClN₃O₃S and a CAS number of 1390616-76-8, this compound, also identified as "Compound 5," exhibits a moderate inhibitory effect on aldose reductase with an IC₅₀ value of 3.99 μM. This technical guide provides a comprehensive overview of the available information regarding its synthesis, albeit limited, and the broader context of aldose reductase inhibition.

Quantitative Data Summary

At present, publicly accessible scientific literature and chemical databases do not provide specific quantitative data regarding the synthesis of **Aldose reductase-IN-3**, such as reaction yields, specific reaction times, or detailed spectroscopic data for intermediates and the final product. The primary available quantitative datum is its biological activity:

Compound Name	CAS Number	Molecular Formula	IC ₅₀ (Aldose Reductase)
Aldose reductase-IN-3	1390616-76-8	C ₁₈ H ₁₂ ClN ₃ O ₃ S	3.99 μM

Core Synthesis Pathway

Detailed, step-by-step experimental protocols for the synthesis of **Aldose reductase-IN-3** are not currently available in the public domain. Extensive searches of chemical literature and patent databases have not yielded a specific, reproducible synthetic route for this particular compound.

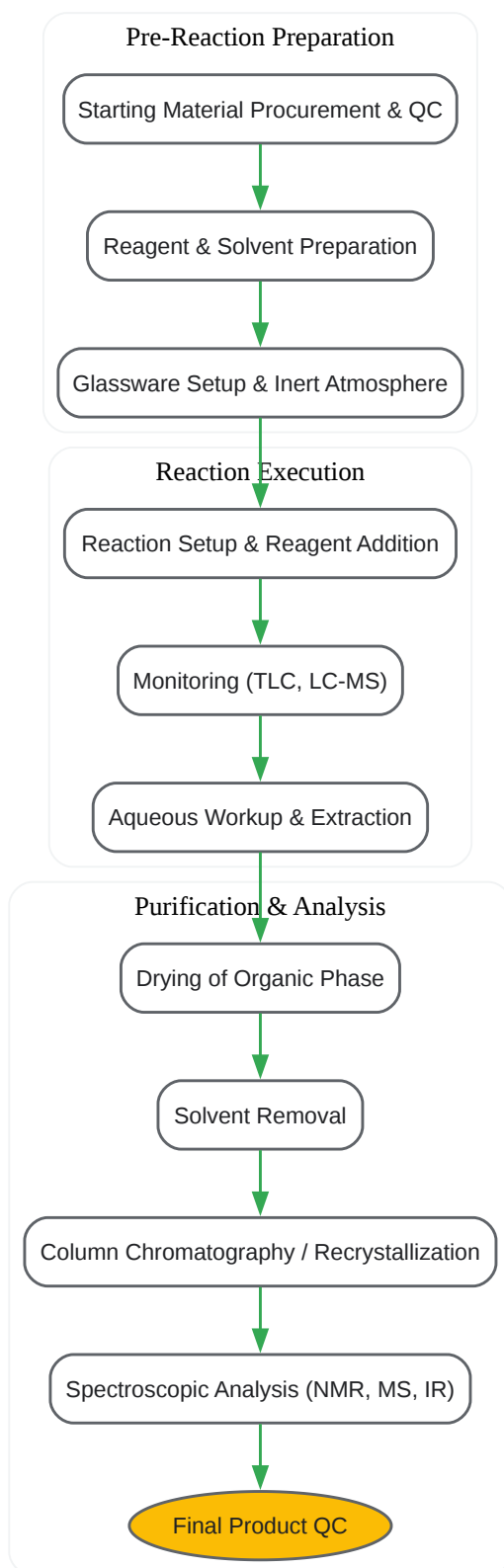
However, based on the chemical structure, a plausible synthetic strategy can be hypothesized. The molecule contains a central thiazole ring, an oxindole moiety, and a hydroxamic acid group. The synthesis would likely involve the construction of these key fragments followed by their assembly. A possible disconnection approach suggests the following key steps, though this remains speculative without experimental validation:

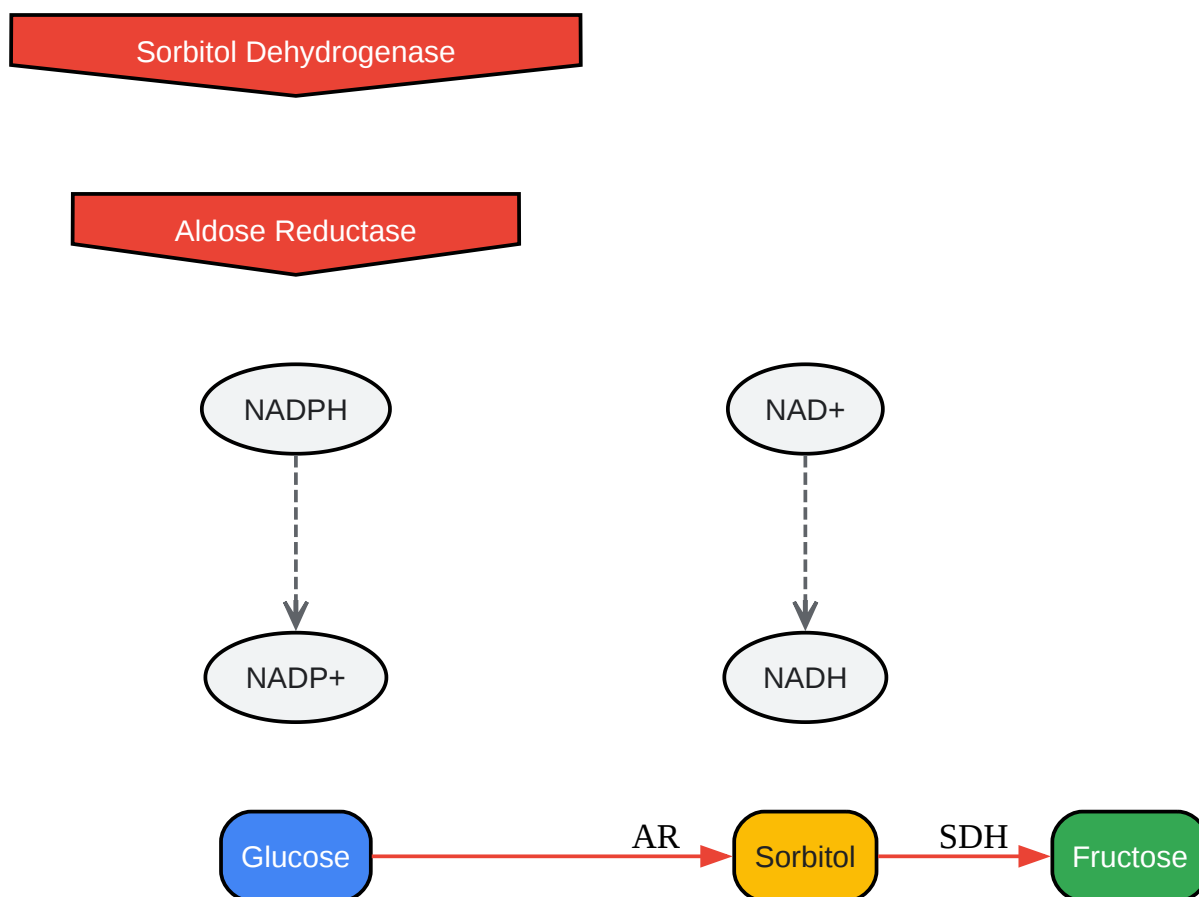
- **Synthesis of the Thiazole Core:** A Hantzsch thiazole synthesis or a related method could be employed, starting from a suitable thioamide and an α -haloketone.
- **Preparation of the Oxindole Moiety:** The chlorinated oxindole fragment could be synthesized through various established methods, such as the Stolle, Hinsberg, or Martinet synthesis, followed by appropriate functionalization.
- **Coupling and Final Elaboration:** The thiazole and oxindole fragments would then be coupled. The final step would likely involve the formation of the hydroxamic acid group from a corresponding carboxylic acid or ester precursor.

It is crucial to emphasize that this proposed pathway is a general chemical rationale and lacks the specific reagents, conditions, and purification methods that would be detailed in an experimental protocol.

Experimental Protocols

As the specific synthesis of **Aldose reductase-IN-3** has not been published, this section cannot provide detailed experimental protocols. The following represents a generalized workflow that would be anticipated for such a synthesis, based on common practices in medicinal chemistry.





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